Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate is a chemical compound with the empirical formula C16H28BNO4 . It has a molecular weight of 309.21 . This compound is used as a reactant in the synthesis of phosphatidylinositol 3-kinase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a tert-butyl carboxylate group and a tetramethyl dioxaborolane group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³ . It has a boiling point of 348.0±52.0 °C at 760 mmHg . The compound has a molar refractivity of 84.4±0.4 cm³ . It has 5 hydrogen bond acceptors and 3 freely rotating bonds .Scientific Research Applications
Medicinal Chemistry and Drug Development
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is an essential intermediate in the synthesis of biologically active compounds. One notable example is crizotinib , a tyrosine kinase inhibitor used in cancer therapy. Researchers can explore its potential as a scaffold for designing new drugs .
Organic Synthesis and Cross-Coupling Reactions
Boron-containing compounds like this one are valuable in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex organic molecules. Researchers can use tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate as a boron source in such reactions .
Materials Science and Optoelectronics
Given its unique structure, this compound may find applications in materials science. Researchers can explore its potential as a component in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. Its properties could enhance device performance .
Catalysis and Ligand Design
Boronic acids and their derivatives often serve as ligands in transition metal-catalyzed reactions. Researchers can investigate the use of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate as a ligand for palladium-catalyzed cross-coupling reactions or other transformations .
Fluorescent Probes and Imaging Agents
Due to its boron-containing moiety, this compound could be modified to incorporate fluorescent tags. Researchers might explore its use as a fluorescent probe for cellular imaging or as a tracking agent in biological studies .
Mechanism of Action
Target of Action
The compound, Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate, is an important intermediate in the synthesis of many biologically active compounds . .
Mode of Action
It is known to be involved in the synthesis of biologically active compounds through substitution reactions .
Biochemical Pathways
The compound plays a significant role in the synthesis of biologically active compounds such as crizotinib . It is synthesized through two substitution reactions . .
Result of Action
It is known to be a significant intermediate in the synthesis of biologically active compounds .
Action Environment
The compound is synthesized through two substitution reactions
properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-10(8-9-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUUHAAZWMTBNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682218 |
Source
|
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256359-17-7 |
Source
|
Record name | 1H-Pyrazole-1-carboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.